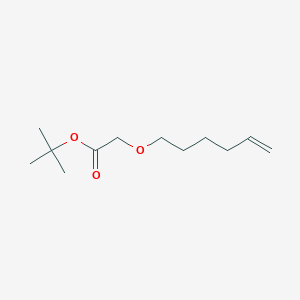

Tert-butyl 2-(hex-5-en-1-yloxy)acetate

Description

Tert-butyl 2-(hex-5-en-1-yloxy)acetate is an organic ester compound characterized by a tert-butyl ester group and a hex-5-en-1-yloxy substituent. The tert-butyl group provides steric hindrance, enhancing stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl). The hex-5-en-1-yloxy chain contains a terminal alkene, which confers reactivity toward electrophilic additions, cyclizations, or polymerizations. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of functionalized polymers or bioactive molecules.

Properties

IUPAC Name |

tert-butyl 2-hex-5-enoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-5-6-7-8-9-14-10-11(13)15-12(2,3)4/h5H,1,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRBZMQTAXIGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hex-5-en-1-yloxy)acetate typically involves the esterification of tert-butyl acetate with hex-5-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the reaction can be carried out under reduced pressure to remove the water formed during the esterification, thereby driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hex-5-en-1-yloxy)acetate can undergo various chemical reactions, including:

Oxidation: The double bond in the hex-5-en-1-yloxy group can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.

Substitution: Nucleophiles such as ammonia or primary amines can be used for substitution reactions under mild conditions.

Major Products Formed

Oxidation: Epoxides or diols depending on the oxidizing agent used.

Reduction: The corresponding alcohol.

Substitution: Amides or thioesters depending on the nucleophile.

Scientific Research Applications

Tert-butyl 2-(hex-5-en-1-yloxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hex-5-en-1-yloxy)acetate involves its interaction with various molecular targets depending on the context of its use. For example, in ester hydrolysis, the compound is cleaved by esterases to form the corresponding alcohol and acid. The molecular pathways involved include nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate and subsequent breakdown to the products.

Comparison with Similar Compounds

This compound

- Key Features :

- tert-butyl ester : High steric protection, slow hydrolysis.

- Hex-5-en-1-yloxy chain : Terminal alkene (C5–C6) enables Diels-Alder reactions or thiol-ene click chemistry.

- Molecular Formula : C₁₂H₂₀O₃ (estimated).

Tert-butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate (CAS: 1973409-29-8)

- Key Features :

- tert-butyl ester : Similar stability to hydrolysis.

- Hydroxypropoxy-butoxy chain : Contains a hydroxyl group, enabling hydrogen bonding or further functionalization (e.g., glycosylation).

- Molecular Formula : C₁₃H₂₆O₅.

- Applications: Potential use in drug delivery systems due to hydrophilic hydroxyl groups.

Ethyl 2-((5-aminopentyl)oxy)acetate

- Key Features: Ethyl ester: Faster hydrolysis than tert-butyl analogs. Aminopentyloxy chain: Primary amine facilitates conjugation with carboxylic acids or carbonyls. Molecular Formula: C₉H₁₉NO₃.

- Applications : Pharmaceutical intermediates (e.g., prodrugs).

[2-tert-butyl-5-methyl-4-(pentafluorophenyl)sulfanylpyrazol-3-yl] 2-methoxyacetate (CAS: 850914-05-5)

- Key Features :

- Pentafluorophenyl thioether : Enhances electron-deficient character, improving reactivity in nucleophilic substitutions.

- Methoxyacetate : Polar group increasing solubility in aprotic solvents.

- Applications : Likely used in agrochemicals or as a fluorinated building block.

Physicochemical Properties and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.